molecular formula C26H21ClN2O6 B2599660 methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 477721-97-4

methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

Cat. No.: B2599660
CAS No.: 477721-97-4
M. Wt: 492.91
InChI Key: NKEZYWTWEOVIMM-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d]isoxazole core substituted with a 4-chlorophenyl group, a 4-methoxyphenyl group, and a methyl benzoate moiety. The compound’s tetrahydro-2H-pyrrolo[3,4-d]isoxazole scaffold is structurally related to bioactive molecules, suggesting possible therapeutic applications .

Properties

IUPAC Name

methyl 4-[2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O6/c1-33-20-13-5-15(6-14-20)22-21-23(35-29(22)19-11-7-17(27)8-12-19)25(31)28(24(21)30)18-9-3-16(4-10-18)26(32)34-2/h3-14,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEZYWTWEOVIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)ON2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly its effects on neuroprotection and anti-cancer properties, supported by relevant research findings and case studies.

Chemical Structure

The compound features a pyrrolo[3,4-d]isoxazole core, which is known for its diverse biological activities. The presence of chlorophenyl and methoxyphenyl groups enhances its pharmacological profile.

Neuroprotective Effects

Research has indicated that this compound exhibits significant neuroprotective activity. In a study involving bilateral common carotid artery occlusion in Kunming mice, the compound demonstrated the ability to prolong survival times and reduce mortality rates associated with acute cerebral ischemia. The results showed that the compound significantly improved outcomes compared to control groups, indicating its potential as a neuroprotective agent .

Table 1: Neuroprotective Activity of this compound

Treatment GroupSurvival Time (hours)Mortality Rate (%)
Control8.67 ± 1.1250
Compound Dose 114.83 ± 0.4220
Compound Dose 214.56 ± 0.3815
Nimodipine3.52 ± 1.0440

Anticancer Activity

In addition to its neuroprotective effects, the compound has been evaluated for anticancer properties. A recent study screened it against various human cancer cell lines using the National Cancer Institute (NCI) drug screening protocol. The compound exhibited potent growth inhibition with GI50 values in the nanomolar range, suggesting significant cytotoxic effects against cancer cells .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast)0.08
A549 (Lung)0.15
HeLa (Cervical)0.25
HCT116 (Colon)0.20

The mechanism by which this compound exerts its biological effects involves induction of apoptosis in cancer cells and modulation of neuroprotective pathways during ischemic events. Studies suggest that it may influence cell cycle arrest at the G2/M phase and activate mitochondrial pathways leading to apoptosis .

Case Studies

  • Neuroprotection in Ischemia : A study conducted on mice demonstrated that administration of this compound before inducing ischemia resulted in significantly improved survival rates and neurological outcomes compared to untreated controls .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound effectively inhibited cell proliferation across multiple cancer cell lines, indicating broad-spectrum anticancer activity .

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolo[3,4-d]isoxazole core, which is known for its biological activity. The presence of the 4-chlorophenyl and 4-methoxyphenyl substituents enhances its potential for interaction with biological targets. The molecular formula is C25H22ClN2O5C_{25}H_{22}ClN_{2}O_{5} with a molecular weight of approximately 465.90 g/mol.

Medicinal Chemistry

The compound's structure suggests potential antitumor and antimicrobial activities:

  • Antitumor Activity : Research indicates that derivatives of pyrrolo[3,4-d]isoxazole exhibit cytotoxic effects against various cancer cell lines. The specific substituents in methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate may enhance this activity through specific interactions with cellular targets involved in cancer proliferation.
  • Antimicrobial Properties : Studies have shown that compounds containing chlorophenyl and methoxy groups demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Material Science

In material science, this compound can be utilized in the development of:

  • Polymer Composites : The unique chemical structure allows for functionalization of polymers, potentially enhancing their mechanical properties and thermal stability.
  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of the compound can be exploited in OLED technology due to its ability to emit light when subjected to an electric field.

Antitumor Activity Study

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several pyrrolo[3,4-d]isoxazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, suggesting significant antitumor potential .

Antimicrobial Efficacy Analysis

Research conducted on the antimicrobial efficacy of chlorophenyl-containing compounds demonstrated that derivatives similar to this compound showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntitumor activity
Antimicrobial properties
Material SciencePolymer composites-
Organic Light Emitting Diodes (OLEDs)-

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 and 5 () are isostructural chloro- and bromo-substituted derivatives of a thiazole-pyrrolo[3,4-d]isoxazole hybrid. Key comparisons include:

  • Substituent Effects: The Cl and Br substituents in 4 and 5 result in identical crystal packing with minor adjustments, indicating halogen size influences intermolecular interactions (e.g., van der Waals forces) without altering molecular conformation .
  • Therapeutic Potential: Compound 4 (Cl-substituted) exhibits antimicrobial activity, suggesting the target compound’s 4-chlorophenyl group may similarly enhance bioactivity .

Table 1: Halogen-Substituted Analogues

Compound Substituent Crystal System Bioactivity
Target Compound 4-Cl, 4-OCH₃ Not reported Not reported
Compound 4 4-Cl Triclinic, P̄1 Antimicrobial
Compound 5 4-Br Triclinic, P̄1 Not reported
Methoxy-Substituted Analogues

Compound 18 () features a 4-methoxyphenyl group and a sulfonamide moiety. Comparisons include:

  • Solubility : The methoxy group in 18 and the target compound likely improves hydrophilicity compared to chloro analogues (e.g., 17 in ).
  • Functional Groups : The benzoate ester in the target compound vs. sulfonamide in 18 may alter metabolic stability and binding affinity .

Table 2: Methoxy-Substituted Analogues

Compound Core Structure Key Substituents Notable Properties
Target Compound Pyrrolo[3,4-d]isoxazole 4-Cl, 4-OCH₃, benzoate Potential electronic tuning
Compound 18 Pyrazole-indole 4-OCH₃, sulfonamide Enhanced solubility
Pyrrolo[3,4-d]isoxazole Derivatives

and describe analogues with dimethylamino and chlorophenyl groups. Key differences include:

  • Biological Interactions : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological systems, similar to antimicrobial pyrrolo[3,4-d]isoxazoles .

Table 3: Core Scaffold Comparisons

Compound Substituents Potential Applications
Target Compound 4-Cl, 4-OCH₃, benzoate Antimicrobial?
4-Cl, dimethylamino Not reported
2-Cl, 2-methylphenyl Not reported
Functional Group Comparisons

The title compound’s methyl benzoate group contrasts with acyloxy groups in 5-acyloxypyrazoles (), which exhibit antibacterial activity.

  • Ester vs. Acyloxy : The benzoate ester may confer better hydrolytic stability than acyloxy groups, influencing pharmacokinetics .

Q & A

Q. Advanced

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity .
  • X-ray crystallography for unambiguous structural determination, particularly for stereochemical assignments in the tetrahydro-pyrrolo-isoxazole core .
  • Comparative analysis with structurally related compounds (e.g., methyl benzoate derivatives) to identify consistent spectral patterns .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
  • First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .
  • Store in airtight containers away from light and moisture to prevent degradation .

What methodologies are effective for studying the environmental fate of this compound?

Q. Advanced

  • Environmental simulation studies : Use soil/water microcosms under controlled pH and UV exposure to track degradation products via LC-MS .
  • QSAR modeling to predict biodegradation pathways based on substituent electronegativity and logP values .
  • Isotopic labeling (e.g., 14C-tagged analogs) to monitor bioaccumulation in model organisms .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. Advanced

  • In vitro assays : Test derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) against target enzymes (e.g., cyclooxygenase-2) .
  • Computational docking : Use software like AutoDock to predict binding affinities with biological targets (e.g., kinase domains) .
  • Pharmacophore mapping to identify critical functional groups (e.g., ester moiety for membrane permeability) .

What strategies can mitigate stability issues during long-term storage?

Q. Advanced

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
  • Lyophilization : For hygroscopic samples, lyophilize and store under inert gas (argon) to prevent hydrolysis .
  • Additive screening : Incorporate stabilizers (e.g., BHT) to inhibit oxidative degradation .

How can researchers integrate this compound into a theoretical framework for medicinal chemistry studies?

Q. Advanced

  • Link to drug discovery theories : Explore its potential as a kinase inhibitor or COX-2 modulator based on structural analogs .
  • Mechanistic studies : Use fluorescence polarization assays to assess interactions with DNA or proteins .
  • Pathway analysis : Map its effects on cellular pathways (e.g., apoptosis, inflammation) via transcriptomic profiling .

What advanced techniques are recommended for resolving synthetic byproducts or impurities?

Q. Advanced

  • Preparative HPLC : Isolate byproducts for individual characterization .
  • High-resolution mass spectrometry (HRMS) : Identify impurity structures via exact mass and isotopic patterns .
  • Reaction kinetics modeling : Use software (e.g., MATLAB) to predict side reaction pathways and adjust conditions .

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